3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
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Overview
Description
3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a chemical compound known for its potential pharmacological properties. It is a derivative of benzamide and contains a pyrazole ring, which is a five-membered heterocyclic compound. This compound has been studied for its potential use as a receptor antagonist, particularly targeting the 5-hydroxytryptamine 2A (5-HT2A) receptor .
Preparation Methods
The synthesis of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves several steps. One common method starts with the preparation of the pyrazole ring, followed by its attachment to a benzamide moiety. The synthetic route typically includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or aldehyde under acidic or basic conditions.
Attachment to the benzamide moiety: The pyrazole ring is then coupled with a benzamide derivative through a substitution reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzamide moiety would produce an amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential as a receptor antagonist, particularly targeting the 5-HT2A receptor, which is involved in various physiological processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with the 5-HT2A receptor. It acts as an antagonist, binding to the receptor and inhibiting its activation by serotonin. This inhibition can modulate various physiological processes, including mood regulation, platelet aggregation, and vascular smooth muscle contraction .
Comparison with Similar Compounds
3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can be compared with other benzamide derivatives and pyrazole-containing compounds:
Ketanserin: A well-known 5-HT2A receptor antagonist with a similar benzamide structure but different substituents.
Sarpogrelate: Another 5-HT2A receptor antagonist with a different core structure but similar pharmacological properties.
These comparisons highlight the unique structural features and pharmacological properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-23-14-18(13-22-23)16-8-6-15(7-9-16)10-11-21-20(24)17-4-3-5-19(12-17)25-2/h3-9,12-14H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
JFGZXIRSWJWVPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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